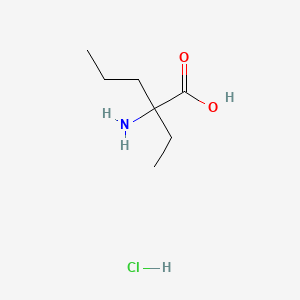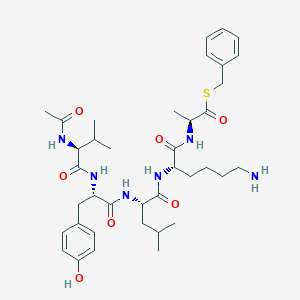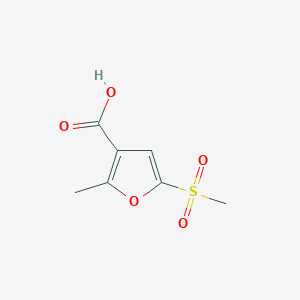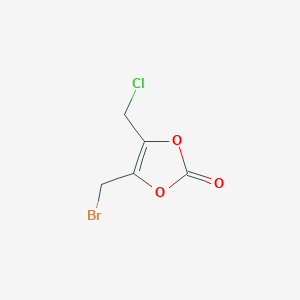
2-Bromo-3-méthoxy-4-nitroaniline
Vue d'ensemble
Description
2-Bromo-3-methoxy-4-nitroaniline is an organic compound with the CAS Number: 2060024-15-7 . It has a molecular weight of 247.05 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-3-methoxy-4-nitroaniline often involves a multistep process . This typically includes a nitration step, a conversion from the nitro group to an amine, and a bromination . The nitro group is meta directing, meaning that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The nitro group, −NO2, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Physical And Chemical Properties Analysis
2-Bromo-3-methoxy-4-nitroaniline is a powder that is stored at room temperature . Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Applications De Recherche Scientifique
Applications optiques
Le cristal unique d'aniline 4-méthoxy-2-nitro aromatique organique, similaire à la 2-Bromo-3-méthoxy-4-nitroaniline, a été cultivé pour des applications optiques . L'analyse de photoluminescence révèle que le pic d'émission de haute intensité a été observé autour de 599 nm . Ces cristaux sont utilisés dans diverses applications telles que l'imagerie holographique, l'optique intégrée, la conversion de fréquence, le mélange de fréquence, le stockage de données optiques, la communication optique et les circuits photoniques intégrés .
Optique non linéaire
Les propriétés optiques non linéaires de la 2-méthoxy-4-nitroaniline ont été mesurées en utilisant la technique Z-scan, avec un laser Nd:YAG à onde continue (CW) pompé par diode de 532 nm . Les cristaux organiques optiques non linéaires sont considérables dans les technologies récentes en raison de leur valeur industrielle dans les domaines de la spectroscopie laser, des modulateurs optiques, de la communication optique, des commutateurs optiques bistables, de l'électronique optique, du stockage de données optiques, de la conversion de fréquence, du traitement d'informations à grande vitesse, des capteurs, des écrans couleur, etc. .
Procédés de teinture
La 2-méthoxy-4-nitroaniline est utilisée dans les procédés de teinture dans l'industrie textile, comme agent chromogène dans les procédés d'impression . Elle est également utilisée comme intermédiaire dans la synthèse de colorants azoïques .
Pigment jaune 74
Ce composé est utilisé comme intermédiaire dans la synthèse du pigment jaune 74, un produit chimique à haut volume de production qui a des applications dans les encres de tatouage jaunes, les peintures à l'émulsion, les émaux pour jouets, les encres d'impression et les peintures de signalisation .
Synthèse de colorants et de pigments
La 4-méthoxy-2-nitroaniline, un composé similaire à la this compound, est utilisée dans la synthèse de colorants et de pigments .
Agent molluscicide
Il a été démontré que la 4-méthoxy-2-nitroaniline agissait comme un agent molluscicide .
Études d'anémie hémolytique
Ce composé a été utilisé dans des études d'anémie hémolytique .
Intermédiaire pour les composés chimiques
Il est également utilisé comme intermédiaire pour la synthèse d'autres composés chimiques .
Mécanisme D'action
Target of Action
It’s known that nitroanilines, in general, are often used in the synthesis of dyes and pharmaceuticals . They can interact with various biological targets depending on the specific structure and functional groups present .
Mode of Action
The mode of action of 2-Bromo-3-methoxy-4-nitroaniline involves several steps. First, a nitration reaction occurs, followed by a conversion from the nitro group to an amine, and finally, a bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the meta position relative to itself . This sequence of reactions results in the formation of the final compound .
Biochemical Pathways
Nitroanilines can participate in various reactions such as coupling, condensation, and nucleophilic substitution . These reactions can lead to the synthesis of new compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It was found to have predominant urinary excretion, low tissue distribution, and relatively slow clearance
Result of Action
The compound’s ability to undergo various chemical reactions suggests that it could potentially lead to the formation of various products with diverse effects .
Action Environment
The action of 2-Bromo-3-methoxy-4-nitroaniline can be influenced by various environmental factors. For instance, the compound is a flammable substance and should be kept away from fire sources . Additionally, it should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These factors can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
2-bromo-3-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGOOWIGGAMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



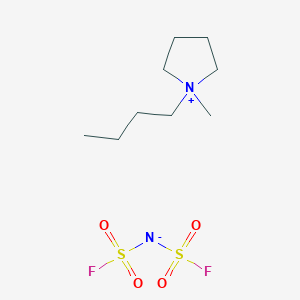

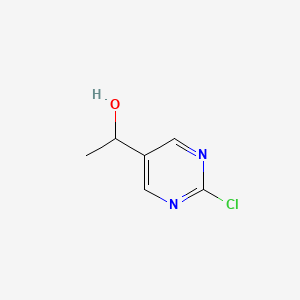

![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)
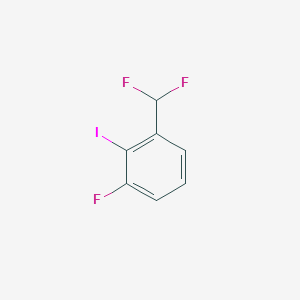
![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)

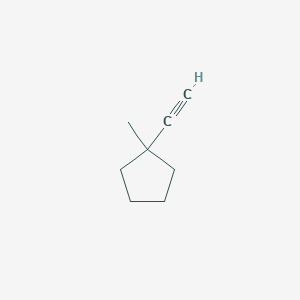
![(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B1383584.png)
